3-(3,5-Dinitrobenzoyl)-4-methyl-1,3-thiazolidine-2,5-dione
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Overview
Description
3-(3,5-Dinitrobenzoyl)-4-methyl-1,3-thiazolidine-2,5-dione is a complex organic compound that features a thiazolidine ring substituted with a dinitrobenzoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dinitrobenzoyl)-4-methyl-1,3-thiazolidine-2,5-dione typically involves the reaction of 3,5-dinitrobenzoyl chloride with 4-methyl-1,3-thiazolidine-2,5-dione. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dinitrobenzoyl)-4-methyl-1,3-thiazolidine-2,5-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups on the benzoyl ring can be displaced by nucleophiles under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Nucleophilic substitution: Substituted benzoyl derivatives.
Reduction: Amino derivatives of the benzoyl group.
Oxidation: Sulfoxides or sulfones of the thiazolidine ring.
Scientific Research Applications
3-(3,5-Dinitrobenzoyl)-4-methyl-1,3-thiazolidine-2,5-dione has several applications in scientific research:
Biology: Potential use in studying enzyme mechanisms and interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3-(3,5-Dinitrobenzoyl)-4-methyl-1,3-thiazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrobenzoyl group can participate in electron transfer reactions, while the thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Used for similar derivatization purposes but lacks the thiazolidine ring.
4-Methyl-1,3-thiazolidine-2,5-dione: Shares the thiazolidine ring but lacks the dinitrobenzoyl group.
3,5-Dinitrobenzoyl chloride: A precursor in the synthesis of 3-(3,5-Dinitrobenzoyl)-4-methyl-1,3-thiazolidine-2,5-dione.
Uniqueness
This compound is unique due to the combination of the dinitrobenzoyl group and the thiazolidine ring, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications.
Properties
CAS No. |
63067-41-4 |
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Molecular Formula |
C11H7N3O7S |
Molecular Weight |
325.26 g/mol |
IUPAC Name |
3-(3,5-dinitrobenzoyl)-4-methyl-1,3-thiazolidine-2,5-dione |
InChI |
InChI=1S/C11H7N3O7S/c1-5-10(16)22-11(17)12(5)9(15)6-2-7(13(18)19)4-8(3-6)14(20)21/h2-5H,1H3 |
InChI Key |
BMQOOVGJHWSBOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)SC(=O)N1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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